molecular formula C13H24N2O6 B3164133 (S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid CAS No. 88971-40-8

(S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B3164133
CAS No.: 88971-40-8
M. Wt: 304.34 g/mol
InChI Key: UDZLUXXCXDIIOK-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid is a useful research compound. Its molecular formula is C13H24N2O6 and its molecular weight is 304.34 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Boc-L-dpa(boc)-OH, also known as 3-N-Boc-amino-N-Boc-L-alanine or (S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid, is a complex compound that has been shown to possess specific targets on cell plasmatic membranes . It can affect some neuroreceptor systems, such as GABA and Ach, in particular, acting as highly selective allosteric modulators .

Mode of Action

The compound’s interaction with its targets involves a combination of the monoamines (serotonin or dopamine) and N-terminal-protected biologically active peptides or amino acids in a single compound . This combination enhances the compound’s enzymatic stability and potential molecular activity .

Biochemical Pathways

It’s known that the compound’s stability allows it to reach its biological targets in the organism and become additional monoamines and regulatory peptides . This suggests that it may influence the pathways involving these substances.

Pharmacokinetics

It’s known that the compound is stable for at least 180 minutes of incubation in the presence of pep, amino-and carboxy-peptidases, as well as blood plasma . This stability is sufficient for the compound to reach its biological targets in the organism .

Result of Action

It’s known that the compound can affect some neuroreceptor systems as highly selective allosteric modulators . This suggests that it may have a significant impact on cellular signaling processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Boc-L-dpa(boc)-OH. For instance, the introduction of a protective group can stabilize L-DOPA, prevent the catechol part from oxidizing, and enhance hydrophobicity . These materials show good adhesiveness and have different properties, making them suitable for use as green and biocompatible adhesives .

Properties

IUPAC Name

(2S)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O6/c1-12(2,3)20-10(18)14-7-8(9(16)17)15-11(19)21-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,15,19)(H,16,17)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZLUXXCXDIIOK-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.